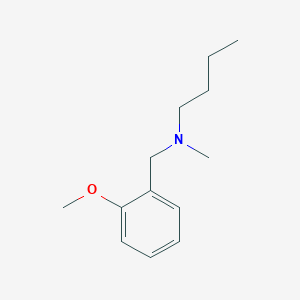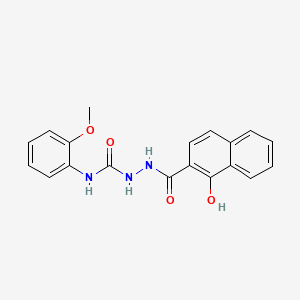methyl]phenyl}acetamide](/img/structure/B5224486.png)
N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide, also known as BrPA, is a chemical compound that has been studied for its potential as an anticancer agent. In
Mécanisme D'action
The mechanism of action of N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide involves the inhibition of glycolysis, a process by which cells generate energy. N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide targets a key enzyme in the glycolytic pathway, hexokinase 2 (HK2), which is overexpressed in many cancer cells. By inhibiting HK2, N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide disrupts the energy metabolism of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit tumor growth in animal models. In addition, N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide has been found to enhance the efficacy of other anticancer drugs, such as cisplatin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide in lab experiments is its specificity for cancer cells. N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide targets HK2, which is overexpressed in many cancer cells, but not in normal cells. This makes N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide a potentially effective anticancer agent with minimal side effects. However, one limitation of using N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer.
Orientations Futures
There are several future directions for research on N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide. One area of interest is the development of more efficient synthesis methods for N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide, as well as the optimization of its chemical structure to improve its efficacy and solubility. Another area of research is the investigation of N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide's potential as a combination therapy with other anticancer drugs. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide as an anticancer agent.
Méthodes De Synthèse
The synthesis of N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide involves the reaction of 4-bromo-2-nitroacetanilide with hydrazine hydrate, followed by treatment with 2-chloroethylamine hydrochloride. The resulting compound is then acetylated with acetic anhydride to yield N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide.
Applications De Recherche Scientifique
N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide has been studied for its potential as an anticancer agent, particularly in the treatment of solid tumors. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide has also been investigated for its potential to enhance the efficacy of other anticancer drugs.
Propriétés
IUPAC Name |
N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c1-11(23)21-15-8-7-13(18)9-14(15)17(20-10-16(24)22-19)12-5-3-2-4-6-12/h2-9,17,20H,10,19H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYSRPHHMRMMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(C2=CC=CC=C2)NCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5224406.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B5224409.png)
![1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene](/img/structure/B5224417.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-2-indanecarboxamide](/img/structure/B5224425.png)
![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5224430.png)
![6-phenyl-6a,12a-dihydro-6H,7H-chromeno[4,3-b]chromene](/img/structure/B5224436.png)
![(3aS*,6aR*)-5-cycloheptyl-3-(3,4-dimethoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5224442.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B5224444.png)

![N-[4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B5224456.png)
![2-({N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B5224490.png)

